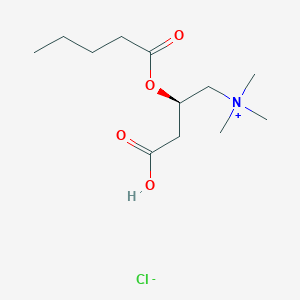

Valeryl-L-carnitineChloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFPVMRTHIMPLJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Valeryl-L-carnitine Chloride: A Technical Guide to its Biological Function and Clinical Significance

Introduction

Valeryl-L-carnitine chloride, a short-chain acylcarnitine, has emerged as a significant biomarker in the diagnosis and monitoring of specific inborn errors of metabolism. While often viewed as a metabolic byproduct, its formation and presence in biological fluids provide a critical window into the intricate workings of mitochondrial fatty acid and amino acid catabolism. This technical guide offers an in-depth exploration of the biological function of Valeryl-L-carnitine, moving beyond its role as a mere diagnostic marker to elucidate its metabolic origins, the enzymatic machinery governing its synthesis, and its implications in cellular homeostasis. For researchers, clinicians, and professionals in drug development, a comprehensive understanding of Valeryl-L-carnitine's biochemistry is paramount for the accurate interpretation of metabolic profiles and the development of targeted therapeutic strategies.

The Carnitine Shuttle and the Genesis of Acylcarnitines

At the heart of cellular energy metabolism lies the mitochondrion, the primary site of fatty acid β-oxidation. The inner mitochondrial membrane, however, is impermeable to long-chain fatty acids. The carnitine shuttle system, a sophisticated transport mechanism, facilitates the entry of these fatty acids into the mitochondrial matrix. L-carnitine is a pivotal player in this process, acting as a carrier molecule.[1]

The fundamental steps of the carnitine shuttle are as follows:

-

Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are activated to their coenzyme A (CoA) esters by acyl-CoA synthetases.

-

Formation of Acylcarnitine: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine ester.[2]

-

Translocation: The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the matrix by carnitine-acylcarnitine translocase (CACT).[2]

-

Reformation of Acyl-CoA: Within the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) facilitates the reverse reaction, transferring the acyl group from acylcarnitine back to CoA, regenerating acyl-CoA and freeing L-carnitine.[2] The reformed acyl-CoA can then enter the β-oxidation spiral to generate acetyl-CoA for the Krebs cycle and subsequent ATP production.[3]

This elegant system ensures a steady supply of fatty acids for energy production. However, the role of L-carnitine extends beyond this canonical pathway.

The "Detoxification" Role of Carnitine and the Formation of Valeryl-L-carnitine

In certain metabolic states, particularly in the context of inborn errors of metabolism, there can be an accumulation of specific acyl-CoA intermediates within the mitochondria. This buildup can be toxic, sequestering the limited pool of free Coenzyme A and inhibiting crucial metabolic enzymes.[4] Here, L-carnitine plays a critical "detoxification" role. Carnitine acyltransferases can catalyze the esterification of these accumulating acyl-CoAs to L-carnitine, forming various acylcarnitines that can then be exported from the mitochondria and subsequently excreted in the urine.[5]

Valeryl-L-carnitine is one such acylcarnitine. It is formed from the five-carbon acyl-CoA, valeryl-CoA . The accumulation of valeryl-CoA, typically due to a blockage in its downstream metabolic pathway, drives the formation of valeryl-L-carnitine. This process is a biochemical indicator of a specific metabolic bottleneck.

Metabolic Origins of Valeryl-CoA and the Formation of Valeryl-L-carnitine

The primary sources of valeryl-CoA in human metabolism are the catabolic pathways of certain amino acids, particularly L-leucine. A defect in the enzymes involved in these pathways leads to the accumulation of upstream intermediates, including isovaleryl-CoA, which can be further metabolized to valeryl-CoA, although the direct pathway can be complex and may involve gut microbiome activity.

A key inborn error of metabolism associated with elevated levels of C5-acylcarnitines (a group that includes valerylcarnitine and its isomers) is Isovaleric Acidemia (IVA) .[6] IVA is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which is involved in the breakdown of leucine.[7] This deficiency leads to a buildup of isovaleryl-CoA, which is then conjugated with carnitine to form isovalerylcarnitine for excretion.[7] While isovalerylcarnitine is the primary C5-acylcarnitine in IVA, other C5 isomers, including valerylcarnitine, can also be detected.

The following diagram illustrates the central role of L-carnitine in buffering excess intramitochondrial acyl-CoAs, leading to the formation of excretable acylcarnitines like Valeryl-L-carnitine.

Caption: Formation of Valeryl-L-carnitine as a metabolic overflow mechanism.

Clinical Significance and Use as a Biomarker

The primary clinical utility of Valeryl-L-carnitine lies in its role as a biomarker for newborn screening of inborn errors of metabolism.[8] Tandem mass spectrometry (MS/MS) is the standard analytical technique used to profile acylcarnitines in dried blood spots.[5]

Associated Metabolic Disorders

Elevated levels of C5-acylcarnitines, which include valerylcarnitine, are indicative of several metabolic disorders:

-

Isovaleric Acidemia (IVA): As previously mentioned, this is a primary disorder associated with high levels of C5-acylcarnitines.[6]

-

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: This is another inborn error of metabolism that can lead to elevated C5-acylcarnitines.[9]

-

Glutaric Acidemia Type I (GA-1): In this disorder, the accumulation of glutaryl-CoA can lead to the formation of glutarylcarnitine (C5DC), a dicarboxylic acylcarnitine.[10]

It is crucial to note that standard MS/MS analysis may not differentiate between isomers of C5-acylcarnitines (e.g., isovalerylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine).[11] Therefore, an elevated C5-acylcarnitine level is a preliminary finding that necessitates further confirmatory testing, such as urine organic acid analysis and specific enzyme assays.

Quantitative Data Interpretation

The interpretation of acylcarnitine profiles requires comparison to age-specific reference ranges. The following table provides a conceptual representation of how Valeryl-L-carnitine (as part of the C5 acylcarnitine profile) might appear in a newborn screening report for a patient with a suspected metabolic disorder.

| Analyte | Patient Result (µmol/L) | Reference Range (µmol/L) | Interpretation |

| Free Carnitine (C0) | 15.2 | 20.0 - 50.0 | Low |

| Acetylcarnitine (C2) | 8.5 | 5.0 - 25.0 | Normal |

| Propionylcarnitine (C3) | 1.2 | 0.5 - 4.0 | Normal |

| C5 Acylcarnitines | 5.8 | < 0.9 | Elevated |

| ... | ... | ... | ... |

| Palmitoylcarnitine (C16) | 0.3 | 0.1 - 0.8 | Normal |

Note: These values are for illustrative purposes only and do not represent actual clinical data.

Experimental Protocols for Acylcarnitine Analysis

The analysis of Valeryl-L-carnitine and other acylcarnitines is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation from Dried Blood Spots (DBS)

-

Punching: A 3 mm disc is punched from the dried blood spot into a 96-well microtiter plate.

-

Extraction: An extraction solution containing internal standards (typically deuterated carnitine and acylcarnitines) in a solvent like methanol is added to each well.

-

Incubation: The plate is agitated for a set period (e.g., 30 minutes) to ensure complete extraction of the analytes.

-

Evaporation: The solvent is evaporated under a stream of nitrogen.

-

Derivatization (Optional but common): The dried extract is derivatized, for example, by butylation with butanolic-HCl, to improve chromatographic separation and ionization efficiency.

-

Reconstitution: The derivatized sample is reconstituted in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography: A C8 or C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a modifier like formic acid or ammonium acetate.

-

Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used. The instrument is set up for precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect the fragmentation of acylcarnitines.

The following diagram outlines a typical workflow for the analysis of acylcarnitines from dried blood spots.

Caption: Workflow for Acylcarnitine Analysis from Dried Blood Spots.

Future Perspectives and Conclusion

Valeryl-L-carnitine Chloride, while primarily recognized as a diagnostic marker, plays a fundamental biological role in the mitigation of metabolic stress caused by the accumulation of toxic acyl-CoA species. Its presence and concentration in biological fluids offer a direct readout of specific metabolic pathway dysfunctions, particularly in the catabolism of branched-chain amino acids.

Future research may further elucidate the specific roles of different carnitine acyltransferases in the formation of Valeryl-L-carnitine and explore potential therapeutic interventions that modulate its levels in inborn errors of metabolism. A deeper understanding of the interplay between the gut microbiome and the production of valeric acid could also provide new insights into the origins of Valeryl-L-carnitine.

References

-

Milk Composition Database. (n.d.). Metabocard for Valerylcarnitine (BMDB0013128). Retrieved from [Link]

-

Delolme, F., Vianey-Saban, C., Guffon, N., Favre-Bonvin, J., Guibaud, P., Becchi, M., Mathieu, M., & Divry, P. (1997). [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases]. Archives de pediatrie : organe officiel de la Societe francaise de pediatrie, 4(9), 819–826. [Link]

-

Jones, P. M., & Bennett, M. J. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 51. [Link]

-

Virmani, M. A., & Cirulli, M. (2022). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. International journal of molecular sciences, 23(5), 2717. [Link]

-

Almannai, M., Alfadhel, M., & El-Hattab, A. W. (2019). Carnitine Inborn Errors of Metabolism. Molecules (Basel, Switzerland), 24(18), 3251. [Link]

-

Koves, T. R., Ussher, J. R., Noland, R. C., Slentz, D., Mosedale, M., Ilkayeva, O., Bain, J., Stevens, R., Dyck, J. R., Newgard, C. B., Lopaschuk, G. D., & Muoio, D. M. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 51. [Link]

-

Kopic, J., & Geibel, J. P. (2023). Metabolic Pathways of Acylcarnitine Synthesis. Metabolites, 13(3), 421. [Link]

-

AMBOSS. (2020, March 25). Energy Metabolism - Part 4: Fatty Acids & Carnitine Transporter [Video]. YouTube. [Link]

-

Nakayama, N. (2022, September 2). How are short-chain acylcarnitines formed and what are they made of? (for example; malonylcarnitine, tiglylcarnitine)? ResearchGate. [Link]

-

Yahya, A. B., & Al-Qattan, M. M. (2012). Carnitine supplements for treating people with inborn errors of metabolism. Cochrane Database of Systematic Reviews, (2). [Link]

-

Spanier, B., Fiedler, G. M., & Leichtle, A. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric forms. Journal of lipid research, 56(8), 1645–1655. [Link]

-

Al-Dirbashi, O. Y., Al-Hassnan, Z. N., Rashed, M. S., Al-Amoudi, M., Al-Sayed, M., Al-Dosari, M., & Al-Odaib, A. (2025). Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation. Journal of clinical medicine, 14(10), 2824. [Link]

-

Lee, B. J., Lin, J. S., Lin, Y. C., & Lin, P. T. (2020). L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Nutrients, 12(9), 2795. [Link]

-

Almannai, M., Alfadhel, M., & El-Hattab, A. W. (2019). Carnitine Inborn Errors of Metabolism. Molecules (Basel, Switzerland), 24(18), 3251. [Link]

-

Sethi, K., & Singh, S. (2014). Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health. Journal of nutritional biochemistry, 25(11), 1145–1152. [Link]

-

Nagao, K., Tanaka, T., & Shigematsu, Y. (2000). Effect of Carnitine Administration on Glycine Metabolism in Patients With Isovaleric Acidemia. Pediatric research, 48(5), 653–658. [Link]

-

Koczka, B., & Karcagi, V. (2018). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current medicinal chemistry, 25(26), 3043–3060. [Link]

-

Walter, J. H. (2003). L-carnitine in inborn errors of metabolism: what is the evidence?. Journal of inherited metabolic disease, 26(2-3), 181–188. [Link]

-

Minnesota Department of Health. (2025, December 10). Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile. Retrieved from [Link]

-

Jones, P. M., & Bennett, M. J. (2025, October 16). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53481619, Valerylcarnitine. Retrieved from [Link]

-

Minkler, P. E., Stoll, M. S., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2025, August 9). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. ResearchGate. [Link]

-

Ratajczak, H. V., & Sothern, M. S. (n.d.). Acyl-carnitine, C5DC, and C26 as potential biomarkers for diagnosis of autism spectrum disorder in children. ResearchGate. [Link]

-

Harmeyer, J. (2002). THE PHYSIOLOGICAL ROLE OF L-CARNITINE. Lohmann Information, 27. [Link]

-

Roe, C. R., Millington, D. S., Maltby, D. A., Bohan, T. P., & Hoppel, C. L. (1984). L-carnitine therapy in isovaleric acidemia. The Journal of clinical investigation, 74(6), 2290–2295. [Link]

-

Lee, B. J., Lin, J. S., Lin, Y. C., & Lin, P. T. (2020). L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Nutrients, 12(9), 2795. [Link]

-

An, J. H., & Zou, Z. (2023). Carnitine Deficiency. In StatPearls. StatPearls Publishing. [Link]

-

Lepage, N., & Aucoin, S. (2010). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Journal of AOAC International, 93(5), 1599–1605. [Link]

-

MedSimplified. (2020, March 31). Carnitine shuttle system and beta oxidation of fatty acids [Video]. YouTube. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of carnitine administration on glycine metabolism in patients with isovaleric acidemia: significance of acetylcarnitine determination to estimate the proper carnitine dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-carnitine therapy in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Milk Composition Database: Showing metabocard for Valerylcarnitine (BMDB0013128) [mcdb.ca]

- 10. Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]

Advanced Mechanistic Insights into Short-Chain Acylcarnitines: From Mitochondrial Flux to Epigenetic Regulation

Executive Summary

Short-chain acylcarnitines (SCACs), primarily acetyl-L-carnitine (ALCAR), propionyl-L-carnitine (PLC), and butyryl-L-carnitine, act not merely as passive transport metabolites but as critical regulators of metabolic plasticity. Unlike long-chain acylcarnitines (LCACs) which serve primarily as fuel substrates for

This technical guide delineates the molecular mechanisms by which SCACs modulate mitochondrial bioenergetics, buffer the acetyl-CoA pool, and directly influence nuclear epigenetics. It provides researchers with actionable experimental workflows for quantifying these metabolites and validating their mechanistic roles in drug development.

Part 1: The Bioenergetic Interface

The CrAT Equilibrium & Acetyl-CoA Buffering

The fundamental mechanism of SCAC action centers on the reversible reaction catalyzed by Carnitine Acetyltransferase (CrAT) . This enzyme resides in the mitochondrial matrix, peroxisomes, and nucleus, maintaining a dynamic equilibrium between the acyl-CoA pool and the acylcarnitine pool.

Mechanistic Causality:

-

The "Relief Valve" Hypothesis: When glucose or fatty acid oxidation exceeds the tricarboxylic acid (TCA) cycle's capacity, mitochondrial acetyl-CoA levels rise. High acetyl-CoA inhibits Pyruvate Dehydrogenase (PDH) via feedback inhibition, stalling glucose oxidation (metabolic inflexibility).

-

Action: ALCAR formation liberates free Coenzyme A (CoA-SH). This restoration of the free CoA pool is critical for sustaining PDH activity and

-oxidation flux, preventing "metabolic gridlock."

Propionyl-L-Carnitine and Anaplerosis

While ALCAR buffers acetyl groups, Propionyl-L-carnitine (PLC) acts as a direct anaplerotic substrate.

-

Pathway: PLC enters the mitochondria and is converted to Propionyl-CoA.

-

Flux: Propionyl-CoA

Methylmalonyl-CoA -

Significance: Succinyl-CoA enters the TCA cycle after the rate-limiting steps (Citrate Synthase, Isocitrate Dehydrogenase). This allows PLC to replenish TCA intermediates and sustain ATP production during ischemia or hypoxia without requiring the initial energy investment needed for glucose activation.

Visualization: The Mitochondrial Shuttle & Anaplerosis

The following diagram illustrates the distinct entry points and buffering roles of ALCAR and PLC.

Caption: Figure 1. Dual mechanisms of SCACs. ALCAR buffers the Acetyl-CoA pool to relieve PDH inhibition, while PLC bypasses early TCA steps via Succinyl-CoA anaplerosis.

Part 2: The Epigenetic Bridge

Recent evidence identifies SCACs as key drivers of nuclear histone acetylation, linking metabolic status directly to gene expression.

The Nuclear Shuttle Mechanism

Acetyl-CoA cannot cross the inner mitochondrial membrane. To influence nuclear epigenetics, mitochondrial acetyl units must be transported out.[1]

-

Export: Mitochondrial Acetyl-CoA is converted to ALCAR by CrAT.

-

Translocation: ALCAR crosses to the cytosol/nucleus via the Carnitine-Acylcarnitine Translocase (CACT).

-

Nuclear Regeneration: A nuclear isoform of CrAT converts ALCAR back to Acetyl-CoA.[1]

-

Acetylation: This nuclear Acetyl-CoA pool serves as the substrate for Histone Acetyltransferases (HATs) , leading to the acetylation of Histone H3 (e.g., H3K9ac, H3K27ac).

Therapeutic Implication: In neurodegenerative models, ALCAR supplementation restores histone acetylation levels that are diminished by mitochondrial dysfunction, thereby reactivating neurotrophic genes (e.g., mGlu2).

Caption: Figure 2. The Epigenetic Bridge. ALCAR acts as a carrier of acetyl groups from the mitochondria to the nucleus, fueling histone acetylation independent of cytosolic ATP-citrate lyase.[2]

Part 3: Experimental Protocols & Validation

To rigorously study SCACs, researchers must employ self-validating quantification methods. Standard colorimetric assays lack the specificity to distinguish between isomers (e.g., butyryl- vs. isobutyryl-carnitine).

Protocol: LC-MS/MS Quantification with 3-NPH Derivatization

Derivatization with 3-nitrophenylhydrazine (3-NPH) significantly enhances sensitivity and chromatographic separation of SCACs.

Workflow:

-

Extraction: Mix 20

L plasma/tissue homogenate with 80 -

Derivatization: Add 50

L of 200 mM 3-NPH (in 50% methanol) + 50 -

Quenching: Add 0.1% formic acid.

-

LC Separation: Column: C18 Reverse Phase (e.g., Kinetex 2.6

m).-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 mins.

-

-

MS Detection: Triple Quadrupole in MRM mode.

-

Target Transition: Precursor [M]+

Product ion m/z 85 (characteristic carnitine fragment) is common, but 3-NPH derivatives often use specific hydrazine fragments for higher specificity.

-

Data Interpretation Table:

| Analyte | Precursor Ion (m/z) | Key Mechanism Probed | Physiological Range (Plasma) |

| Free Carnitine (C0) | 162.1 | Carnitine availability | 20–50 |

| Acetyl-carnitine (C2) | 204.1 | Acetyl-CoA buffering / PDH flux | 2–15 |

| Propionyl-carnitine (C3) | 218.1 | Anaplerotic flux / BCAA catabolism | < 1.0 |

| Butyryl-carnitine (C4) | 232.1 | Fatty acid oxidation / Insulin resistance | < 0.5 |

Protocol: Mitochondrial Stress Test (Seahorse XF)

To validate the functional effect of SCACs on respiration:

-

Seeding: Plate cells (e.g., C2C12 myoblasts) in XF96 plates.

-

Starvation: Incubate in substrate-limited medium (low glucose/fat) for 1 hour.

-

Injection Port A: Inject SCAC (e.g., 100

M Palmitoyl-carnitine vs. Acetyl-carnitine).-

Note: ALCAR will not drive respiration as strongly as long-chain carnitines in uncoupled mitochondria but should increase Basal Respiration in glucose-deprived states.

-

-

Measurement: Monitor Oxygen Consumption Rate (OCR). An increase in OCR post-injection confirms the substrate is entering the TCA cycle.

Part 4: References

-

The neuropsychopharmacology of acetyl-L-carnitine (LAC): basic, translational and therapeutic implications. PubMed Central. [Link]

-

Acetylcarnitine shuttling links mitochondrial metabolism to histone acetylation and lipogenesis. Cell Metabolism / PubMed Central. [Link]

-

Acylcarnitine profiling by low-resolution LC-MS. PLOS One. [Link][3]

-

Mitochondrial acetylcarnitine provides acetyl groups for nuclear histone acetylation. Epigenetics. [Link][1]

-

Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review. Annals of the New York Academy of Sciences / PubMed. [Link]

-

An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms. Journal of Lipid Research. [Link]

Sources

Valeryl-L-carnitine Chloride's role in fatty acid metabolism

Part 1: Executive Summary & Chemical Identity

Valeryl-L-carnitine Chloride (C5-carnitine) represents a critical junction between lipid transport, branched-chain amino acid (BCAA) catabolism, and mitochondrial energetics. While often grouped generically as "C5 acylcarnitine" in high-throughput screening, its specific utility lies in its role as a discriminator in fatty acid oxidation (FAO) disorders and as a precise analytical standard for quantifying isobaric species.

For the drug development scientist, Valeryl-L-carnitine is not merely a metabolite; it is a sentinel biomarker . Its accumulation signals specific enzymatic blockades in the mitochondrial matrix, specifically at the level of Isovaleryl-CoA Dehydrogenase (IVD) or Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD).

Chemical Profile:

-

IUPAC Name: (2R)-3-carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride

-

Molecular Formula: C12H24ClNO4

-

Role: Mitochondrial acyl-transport intermediate; diagnostic marker for Isovaleric Acidemia (IVA).[1]

-

Key Distinction: In mass spectrometry, "C5" is an isobaric group containing Isovaleryl-carnitine (major clinical species), 2-Methylbutyryl-carnitine , and n-Valeryl-carnitine (the straight-chain reference standard).

Part 2: Biochemical Mechanism

The accumulation of Valeryl-L-carnitine derivatives is a direct consequence of "metabolic traffic jams" within the mitochondria. Understanding the upstream sources is vital for interpreting pharmacokinetic (PK) data or screening results.

The Dual-Origin Pathway

Unlike long-chain acylcarnitines (e.g., Palmitoyl-carnitine) which derive exclusively from lipolysis, C5-carnitine species originate primarily from amino acid catabolism, with a minor contribution from odd-chain fatty acids.

-

Pathway A (Major - BCAA): Leucine catabolism produces Isovaleryl-CoA.[1] If IVD is inhibited (genetic defect or drug-induced), Isovaleryl-CoA accumulates. To rescue the mitochondrial CoA pool, the acyl group is transferred to L-carnitine by Carnitine Acetyltransferase (CRAT) , forming Isovaleryl-carnitine (C5).

-

Pathway B (Minor - Odd-Chain FA): n-Valeryl-CoA is an intermediate in the beta-oxidation of odd-chain fatty acids (C15, C17) or gut-microbiome derived valerate. This generates n-Valeryl-carnitine.

The Carnitine Shuttle Mechanism

While short-chain species like C5 can passively diffuse through the mitochondrial outer membrane, their esterification allows for:

-

Detoxification: Removal of toxic acyl-CoA moieties that would otherwise inhibit the Krebs cycle.

-

Export: Transport into the plasma for renal excretion.

Figure 1: BCAA Catabolism and C5-Carnitine Formation This diagram illustrates the metabolic blockade leading to C5 accumulation.

Caption: Figure 1. The formation of C5-carnitine serves as a detoxification shunt when Isovaleryl-CoA Dehydrogenase (IVD) is impaired.

Part 3: Diagnostic & Analytical Utility

In drug development and clinical diagnostics, Valeryl-L-carnitine Chloride is the gold standard reference material .

Clinical Significance

| Biomarker | Primary Associated Disorder | Enzyme Defect | Clinical Presentation |

| Isovaleryl-carnitine | Isovaleric Acidemia (IVA) | Isovaleryl-CoA Dehydrogenase | "Sweaty feet" odor, ketoacidosis, lethargy. |

| 2-Methylbutyryl-carnitine | 2-Methylbutyrylglycinuria | Short/Branched-Chain AD (SBCAD) | Muscle weakness, often asymptomatic. |

| Pivaloyl-carnitine | Iatrogenic (Drug-Induced) | None (Antibiotic metabolism) | False positive C5 in newborn screening. |

The "Isobaric Dilemma"

Standard Flow Injection Analysis (FIA-MS/MS) cannot distinguish between Isovaleryl-, 2-Methylbutyryl-, and Valeryl-carnitine because they share the same mass (

-

Solution: High-Resolution LC-MS/MS is required to chromatographically separate these isomers if a "Total C5" screen is positive.

-

Reference Standard: Valeryl-L-carnitine Chloride (n-C5) is often used as the internal standard or calibrator because it is chemically stable and distinct from the biological isomers in retention time.

Part 4: Experimental Protocol (LC-MS/MS Quantification)

Objective: Quantify Valeryl-L-carnitine in plasma to assess FAO flux or diagnose IVA. Standard: Valeryl-L-carnitine Chloride (Sigma/Isotec grade).

Reagents & Preparation

-

Stock Solution (1 mg/mL): Dissolve 10 mg Valeryl-L-carnitine Chloride in 10 mL of 50:50 Methanol:Water. Store at -20°C.

-

Internal Standard (IS): Valeryl-L-carnitine-d9 (deuterated).

-

Extraction Buffer: Methanol containing 0.1% Formic Acid and IS (0.5 µM).

Step-by-Step Workflow

-

Sample Extraction:

-

Aliquot 50 µL of plasma (or a 3mm dried blood spot punch) into a 1.5 mL Eppendorf tube.

-

Add 200 µL of Extraction Buffer .

-

Vortex vigorously for 30 seconds.

-

Incubate at room temperature for 20 minutes (for protein precipitation).

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

-

Derivatization (Optional but Recommended for Sensitivity):

-

Transfer supernatant to a glass vial. Evaporate to dryness under N2 gas at 40°C.

-

Add 100 µL 3N HCl in n-Butanol . Incubate at 65°C for 15 minutes. (Forms butyl esters).

-

Evaporate to dryness again. Reconstitute in 100 µL Mobile Phase (80:20 Acetonitrile:Water).

-

-

LC-MS/MS Acquisition:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: Isocratic 50% Acetonitrile / 50% Water / 0.1% Formic Acid.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Table 1: MS/MS Transition Parameters

| Analyte | Precursor Ion (

Note: The product ion

Figure 2: Analytical Workflow (DOT Diagram) Visualizing the critical steps from sample to data.

Caption: Figure 2. Standardized LC-MS/MS workflow for high-sensitivity quantification of Valeryl-L-carnitine.

Part 5: Data Interpretation & Validation

Self-Validating the Assay: To ensure trustworthiness (E-E-A-T), every run must include:

-

Low/High QC: Plasma spiked with known concentrations of Valeryl-L-carnitine Chloride (e.g., 2 µM and 20 µM).

-

Blank: Unspiked matrix to check for carryover.

-

IS Consistency: The area count of the internal standard (d9) must be within 15% of the mean across the run.

Reference Ranges (Human Plasma):

-

Normal: < 0.6 µM

-

Isovaleric Acidemia (IVA): > 2.0 µM (often > 5.0 µM)

-

False Positive: Patients on pivalate-containing antibiotics (e.g., pivampicillin) will show elevated C5. Differentiation: Pivaloyl-carnitine elutes differently on LC or requires specific transitions.

References

-

Rashed, M. S. (2001). Clinical applications of tandem mass spectrometry: ten years of diagnosis and screening for inherited metabolic diseases. Journal of Chromatography B: Biomedical Sciences and Applications. Link

-

Millington, D. S., et al. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism.[2] Journal of Inherited Metabolic Disease. Link

-

Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity. American Journal of Medical Genetics. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2017). Newborn Screening by Tandem Mass Spectrometry. NBS04, 2nd Edition. Link

-

Sigma-Aldrich. (2023). Valeryl-L-carnitine chloride Product Specification. Merck KGaA. Link

Sources

Chemical structure and properties of Valeryl-L-carnitine Chloride

Technical Monograph: Valeryl-L-carnitine Chloride

Executive Summary & Chemical Architecture

Valeryl-L-carnitine Chloride (C5:0-Carnitine) is the chloride salt of the pentanoyl ester of L-carnitine. Physiologically, it serves as a critical transport vector for short-chain fatty acids (valeric acid) across the mitochondrial membrane, facilitating

In drug development and metabolic profiling, this compound is a high-value standard. Its primary technical challenge lies in its isobaric relationship with Isovaleryl-L-carnitine , a biomarker for Isovaleric Acidemia. Distinguishing these two isomers requires rigorous chromatographic separation, as mass spectrometry alone cannot differentiate their parent ions.[1]

Structural Identity

-

IUPAC Name: (2R)-3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride

-

Molecular Formula:

[2][3] -

Molecular Weight: 281.78 g/mol (Salt); 245.32 g/mol (Cation)

-

Chirality: L-configuration (R-isomer at the

-carbon relative to the nitrogen, biologically active).

Structural Nuance: The molecule features a quaternary ammonium group (permanently charged) and a carboxylic acid. In the chloride salt form, the carboxylic acid is protonated, and the chloride acts as the counter-ion to the ammonium.

Physicochemical Properties & Stability

Understanding the physical behavior of Valeryl-L-carnitine is prerequisite for accurate formulation and standard preparation.

| Property | Specification | Technical Note |

| Physical State | White to off-white crystalline solid | Highly hygroscopic; handle in desiccated environment. |

| Solubility (Water) | Freely soluble due to ionic nature. | |

| Solubility (Organic) | DMSO ( | Poor solubility in non-polar solvents (Hexane, Et2O). |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, leading to deliquescence. |

| Stability (Solid) | 2 Years at | Protect from light and moisture. |

| Stability (Solution) | Esters are susceptible to hydrolysis at neutral/basic pH. |

Expert Insight: When preparing stock solutions for LC-MS, avoid storing in pure water for extended periods. Use a 50:50 Methanol:Water mixture with 0.1% Formic Acid to maintain a slightly acidic pH (pH 3-4), which stabilizes the ester bond against hydrolysis.

Biological Significance & Metabolic Pathway[4][5][6][7][8]

Valeryl-L-carnitine is an intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Unlike even-chain acylcarnitines derived strictly from fatty acid

Mechanistic Pathway

The following diagram illustrates the formation and transport role of Valeryl-L-carnitine within the mitochondrial matrix.

Figure 1: The enzymatic conversion of Valeryl-CoA to Valeryl-L-carnitine via Carnitine Palmitoyltransferase II (CPT II) and subsequent export.[4]

Synthesis Protocol (Lab-Scale)

Objective: Synthesis of Valeryl-L-carnitine Chloride from L-carnitine inner salt. Scale: 1.0 Gram scale.

Reagents:

-

L-Carnitine inner salt (High purity)

-

Valeryl Chloride (1.2 equivalents)

-

Trifluoroacetic acid (TFA) or Acetonitrile (Solvent)

-

Diethyl Ether (Precipitation)

Protocol:

-

Solubilization: Dissolve 1.0 g (6.2 mmol) of L-carnitine inner salt in 5 mL of anhydrous TFA. Note: TFA is preferred over standard organic solvents because L-carnitine zwitterion has poor solubility in non-polar media.

-

Acylation: Add 0.89 mL (7.4 mmol) of Valeryl Chloride dropwise at

under nitrogen atmosphere. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The reaction is driven by the formation of the acid chloride intermediate.

-

Precipitation: Add 50 mL of cold anhydrous Diethyl Ether to the reaction mixture. The product, being a salt, will precipitate as a white solid, while excess valeryl chloride remains in the ether.

-

Washing: Decant the supernatant. Wash the pellet 3x with 20 mL Diethyl Ether to remove residual TFA and acylating agent.

-

Drying: Dry the solid under high vacuum (0.1 mbar) for 12 hours to remove trace solvents.

-

Ion Exchange (Optional): If strictly the chloride salt is required and TFA counter-ions are present, dissolve in minimal water and pass through an Amberlite IRA-402 (Cl- form) column, then lyophilize.

Analytical Characterization (LC-MS/MS)

This is the most critical section for researchers. You must differentiate Valeryl-L-carnitine (n-C5) from Isovaleryl-L-carnitine (i-C5) and Pivaloyl-L-carnitine.

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode (+)

-

Precursor Ion:

-

Product Ion (Quant):

(Characteristic carnitine backbone fragment). -

Product Ion (Conf):

(Loss of trimethylamine + carboxylic moiety).

Chromatographic Separation (Critical)

Since C5-isomers share the

-

Column: PFP (Pentafluorophenyl) or HILIC columns are superior to C18 for separating carnitine isomers.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: Isocratic hold or shallow gradient is often required to resolve the n-valeryl (elutes later on reverse phase) from isovaleryl (elutes earlier).

Figure 2: Analytical workflow emphasizing the chromatographic separation of isobaric C5 species.

References

-

Millington, D. S., et al. (1989). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Clinical Chemistry. Retrieved from [Link]

-

Shigematsu, Y., et al. (2000). Modifications in electrospray tandem mass spectrometry for a neonatal screening pilot study in Japan. Journal of Chromatography B. Retrieved from [Link]

Sources

- 1. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valeryl-L-carnitine (chloride) | CAS 162040-64-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Valerylcarnitine | C12H23NO4 | CID 53481619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. msacl.org [msacl.org]

Technical Monograph: Valeryl-L-carnitine Chloride (C5:0)

The following technical guide details the physicochemical, metabolic, and analytical profile of Valeryl-L-carnitine Chloride. It is designed for immediate application in metabolic research and clinical assay development.

Differentiation, Metabolic Significance, and Analytical Quantitation

Part 1: Executive Summary & Chemical Identity

Valeryl-L-carnitine Chloride (CAS 162040-64-4) is the straight-chain C5 ester of L-carnitine. In the context of metabolomics and newborn screening (NBS), it represents a critical analytical challenge: the "C5 Isobaric Conundrum."

Mass spectrometry-based screening often detects a cumulative signal at m/z 246 (positive ion mode), which represents the sum of three distinct biological isomers and one exogenous artifact. Differentiating Valeryl-L-carnitine (straight-chain) from its branched-chain isomers—Isovalerylcarnitine (marker for Isovaleric Acidemia) and 2-Methylbutyrylcarnitine (marker for 2-Methylbutyryl-CoA Dehydrogenase Deficiency)—is essential to prevent false positives and ensure accurate diagnosis.

Physicochemical Profile

| Property | Specification |

| Chemical Name | L-Carnitine Valeryl Ester Chloride |

| IUPAC Name | (2R)-3-carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride |

| CAS Number | 162040-64-4 |

| Molecular Formula | C₁₂H₂₄NO₄[1][2][3][4][5][6][7]·Cl |

| Molecular Weight | 281.78 g/mol |

| Physical State | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, methanol, and DMSO; sparingly soluble in acetone. |

| Stability | Stable at -20°C. Susceptible to hydrolysis in basic aqueous solutions (pH > 8.0). |

Part 2: Metabolic Context & Mechanism

Valeryl-L-carnitine is a product of the carnitine shuttle system, functioning to transport valeryl-CoA (a 5-carbon fatty acyl group) out of the mitochondria. Unlike its branched isomers, which originate from amino acid catabolism (Leucine/Isoleucine), Valeryl-L-carnitine primarily derives from the beta-oxidation of odd-chain fatty acids or gut bacterial metabolism.

The C5 Differentiation Pathway

The following diagram illustrates the distinct metabolic origins of the C5 acylcarnitine isomers, highlighting why "Total C5" is an insufficient metric for precise diagnosis.

Figure 1: Metabolic origins of isobaric C5 acylcarnitines. Note that Valeryl-L-carnitine (Blue) tracks fatty acid oxidation, while others track amino acid disorders or drug interference.

Part 3: Analytical Methodology (LC-MS/MS)

Standard flow-injection analysis (FIA-MS/MS) cannot distinguish Valeryl-L-carnitine from its isomers. Chromatographic separation is mandatory for confirmation.[3]

Sample Preparation (Dried Blood Spots - DBS)

-

Extraction: Punch 3.2 mm DBS into a 96-well plate.

-

Solvent: Add 100 µL Methanol containing isotopically labeled internal standards (d9-Isovalerylcarnitine). Note: d9-Valerylcarnitine is also available and preferred if specifically quantifying the straight chain.

-

Incubation: Shake at 600 rpm for 20 mins at room temperature.

-

Derivatization (Optional but recommended): Butylation (3N HCl in n-Butanol, 65°C for 15 min) improves sensitivity and chromatographic retention but is not strictly required if using high-sensitivity UPLC. The protocol below assumes non-derivatized analysis for simplicity and speed.

UPLC-MS/MS Separation Protocol

To achieve baseline separation of the C5 isobars, a Pentafluorophenyl (PFP) or high-strength silica C18 column is required. Standard C18 often fails to resolve Isovaleryl and 2-Methylbutyryl adequately.

| Parameter | Setting | Rationale |

| Column | Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or PFP equivalent | High retention for polar compounds; PFP offers shape selectivity for isomers. |

| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |

| Gradient | 0-1 min: 0% B; 1-6 min: 0% -> 40% B; 6-8 min: 90% B. | Slow gradient required to resolve isobars eluting near 4-5 min. |

| Flow Rate | 0.4 mL/min | Optimal for electrospray ionization (ESI). |

| MS Mode | MRM (Positive) | |

| Transition | 246.2 -> 85.1 | Precursor (M+H) to characteristic carnitine fragment. |

Analytical Decision Tree

This workflow ensures that elevated "C5" signals are correctly attributed to Valeryl-L-carnitine or a disease marker.

Figure 2: Analytical decision tree for deconvoluting C5 acylcarnitine signals. Valeryl-L-carnitine typically elutes last among the C5 isomers on reverse-phase columns due to the lack of branching (higher hydrophobicity).

Part 4: Synthesis & Handling

For research requiring high-purity standards (e.g., for calibration curves), Valeryl-L-carnitine Chloride can be synthesized via acid chloride acylation.

Protocol:

-

Reagents: L-Carnitine inner salt, Valeryl Chloride, Trifluoroacetic acid (TFA).

-

Reaction: Dissolve L-carnitine in TFA. Add valeryl chloride (1.1 eq) dropwise at 0°C.

-

Conditions: Stir at 50°C for 2 hours.

-

Purification: Precipitate with diethyl ether. Recrystallize from isopropanol/acetone.

-

Validation: 1H-NMR should show a triplet at ~0.9 ppm (terminal methyl) and the characteristic carnitine backbone signals.

Handling:

-

Storage: -20°C, desiccated.

-

Hygroscopicity: The chloride salt is extremely hygroscopic. Weigh rapidly or use a glovebox.

-

Safety: Standard PPE. Avoid inhalation of dust.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11953846, Valerylcarnitine. Source:

-

Minkler, P. E., et al. (2017). Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference.[8] Journal of Chromatography B. Source:

-

Shigematsu, Y., et al. (2010). Newborn screening for isovaleric acidemia: differentiation of isovalerylcarnitine from pivaloylcarnitine. Pediatrics International. Source:

-

American College of Medical Genetics (ACMG). Newborn Screening ACT Sheet: Elevated C5 Acylcarnitine.[9] Source:

-

Cayman Chemical. Valeryl-L-carnitine (chloride) Product Insert & SDS. Source:[10]

Sources

- 1. Valeryl-L-carnitine Chloride, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]

- 2. Valeryl-L-carnitine (chloride) - Cayman Chemical [bioscience.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents [patents.google.com]

- 5. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]

- 6. researchgate.net [researchgate.net]

- 7. lohmann-information.de [lohmann-information.de]

- 8. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oklahoma.gov [oklahoma.gov]

- 10. Valeryl-L-carnitine (chloride) | CAS 162040-64-4 | Cayman Chemical | Biomol.com [biomol.com]

Valeryl-L-carnitine's involvement in cellular signaling pathways

Valeryl-L-carnitine: Metabolic Origins, Signaling Architectures, and Analytical Resolution

Part 1: Executive Summary & Technical Distinction

The C5 Conundrum in Metabolomics In high-throughput metabolomics, "Valeryl-L-carnitine" is frequently a misnomer. The mass spectral signal at m/z 246 (positive ion mode, butyl ester) or m/z 302 (underivatized) represents a composite of three distinct isomers: Isovaleryl-L-carnitine (IVC) , 2-Methylbutyryl-L-carnitine (2-MBC) , and n-Valeryl-L-carnitine (n-VC) .

While often grouped as "C5-acylcarnitines," their biological origins and signaling roles are radically different. IVC and 2-MBC are canonical markers of Branched-Chain Amino Acid (BCAA) catabolism (Leucine and Isoleucine, respectively), heavily implicated in insulin resistance. In contrast, n-VC is a minor species often linked to odd-chain fatty acid oxidation or gut microbial metabolism of valerate.

This guide dissects the specific signaling pathways of these molecules—moving beyond their role as passive fuel intermediates to their function as active signal transducers in proteostasis, bone metabolism, and mitochondrial stress.

Part 2: Metabolic Origins & Divergence

To understand the signaling, one must first map the origin. The accumulation of C5-carnitines is not random; it is a precise readout of mitochondrial flux bottlenecks.

Diagram 1: The C5 Divergence Pathway

This diagram illustrates the distinct metabolic origins of the three C5 isomers, highlighting why "Total C5" analysis is insufficient for mechanistic studies.

Caption: Distinct metabolic origins of isobaric C5-acylcarnitines. IVC and 2-MBC stem from BCAA catabolism, while n-VC arises from Lysine or microbial sources.

Part 3: Signaling Architectures

Recent evidence suggests C5-carnitines are not merely waste products but bioactive signaling lipids.

The Anabolic Bone Signaling Axis (IVC Specific)

Unlike its isomers, Isovaleryl-L-carnitine (IVC) has been shown to specifically modulate osteoblast activity.

-

Mechanism: IVC upregulates the expression of IGFBP-3 (Insulin-like Growth Factor Binding Protein 3) while downregulating IGFBP-5 .

-

Outcome: This shift alters the bioavailability of IGF-1 in the bone microenvironment, promoting osteoblast proliferation and collagen type I synthesis. This pathway is distinct from general L-carnitine effects, suggesting a structural specificity to the isovaleryl moiety.

The Proteostatic Checkpoint (Liver)

-

Mechanism: In hepatic tissues, IVC acts as a signal of "leucine abundance." It inhibits autophagy and proteolysis during starvation states.[1][2]

-

Causality: By mimicking leucine signaling (likely via mTORC1 crosstalk, though direct binding is debated), IVC prevents the catabolic breakdown of cellular proteins, preserving lean mass during metabolic stress.

Mitochondrial Stress & Insulin Resistance (General C5)

Accumulation of C5 acylcarnitines (IVC + 2-MBC) in muscle is a hallmark of metabolic inflexibility .

-

The "Traffic Jam" Model: When BCAA oxidation exceeds the TCA cycle's capacity (or when BCKDH is dysregulated), acyl-CoAs accumulate. Carnitine buffers these toxic CoAs, forming acylcarnitines.

-

Signaling: High intracellular C5 levels correlate with ROS generation and the activation of stress kinases (JNK, PKCθ). These kinases phosphorylate IRS-1 on serine residues, blocking insulin signaling.

-

Key Insight: C5 carnitines are proxies for intramitochondrial acyl-CoA stress, which is the direct effector of insulin resistance.

Diagram 2: C5 Signaling Crosstalk

This diagram maps the disparate signaling effects of C5 species on Bone, Liver, and Muscle tissues.

Caption: Multifaceted signaling of C5 carnitines: Anabolic effects in bone/liver vs. stress signaling in muscle.

Part 4: Experimental Protocol – Isomer Resolution

Standard flow-injection MS/MS (used in newborn screening) cannot distinguish IVC, 2-MBC, and n-VC. For research claiming mechanistic insight, chromatographic separation is mandatory.

Protocol: LC-MS/MS Separation of C5 Isomers

This protocol utilizes a PFP (Pentafluorophenyl) or specialized C18 column to resolve structural isomers based on hydrophobicity and branching.

1. Sample Preparation (Derivatization)

-

Why Derivatize? Butylation or methylation increases ionization efficiency and hydrophobicity, aiding retention on reverse-phase columns.

-

Step 1: Extract plasma/tissue with Methanol (containing Internal Standards).

-

Step 2: Dry supernatant under N2.

-

Step 3: Incubate with 3N HCl in n-Butanol at 65°C for 15 min (Forms butyl esters).

-

Step 4: Dry and reconstitute in Mobile Phase A/B (80:20).

2. Chromatographic Conditions

-

Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) OR Ascentis Express PFP.

-

Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.[3]

-

Gradient: Slow ramp from 40% B to 60% B over 10 minutes. Note: Isomers elute closely; a shallow gradient is critical.

3. Mass Spectrometry Settings (MRM)

-

Precursor Ion: m/z 302.2 (Butylated C5-Carnitine).

-

Product Ion: m/z 85.1 (Characteristic carnitine backbone fragment).

-

Differentiation: Rely on Retention Time (RT) .

Data Summary: Isomer Retention Profile

| Analyte | Common Name | Precursor (m/z) | Product (m/z) | Approx. RT (min)* | Origin |

| Isovaleryl-L-carnitine | IVC | 302.2 | 85.1 | 6.74 | Leucine |

| 2-Methylbutyryl-L-carnitine | 2-MBC | 302.2 | 85.1 | 7.50 | Isoleucine |

| n-Valeryl-L-carnitine | n-VC | 302.2 | 85.1 | 7.83 | Lysine/Microbiome |

| Pivaloylcarnitine | Pivaloyl | 302.2 | 85.1 | 7.87 | Antibiotics (Artifact) |

RTs are illustrative for a C18/PFP system; exact times vary by column length and flow rate.

Diagram 3: Analytical Decision Tree

A logic flow for researchers to validate C5 data.

Caption: Analytical workflow ensuring correct identification of C5 isomers before biological interpretation.

Part 5: References

-

Colucci, S., et al. (2005). L-Carnitine and isovaleryl L-carnitine fumarate positively affect human osteoblast proliferation and differentiation in vitro.[4][5] Calcified Tissue International.

-

Newgard, C. B. (2012). Interplay between lipids and branched-chain amino acids in development of insulin resistance. Cell Metabolism.[6]

-

Ferrer, I., et al. (2007).[7] Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects. Journal of Chromatography B.

-

Miotto, G., et al. (1992). Control of hepatic proteolysis by leucine and isovaleryl-L-carnitine through a common locus.[1] Journal of Biological Chemistry.

-

Koves, T. R., et al. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell Metabolism.[6]

-

Koeth, R. A., et al. (2013). Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis.[8] Nature Medicine.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Isovaleryl-L-carnitine (chloride) | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. L-carnitine and isovaleryl L-carnitine fumarate positively affect human osteoblast proliferation and differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ≥94.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Changes in L-Carnitine Metabolism Affect the Gut Microbiome and Influence Sexual Behavior Through the Gut-Testis Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Literature review on the effects of Valeryl-L-carnitine

Title: Technical Guide to Valeryl-L-carnitine (C5-Carnitine) and Isomeric Differentiation Subtitle: Metabolic Mechanisms, Analytical Profiling, and Biological Effects of C5-Acylcarnitines

Executive Summary

This technical guide provides a rigorous analysis of Valeryl-L-carnitine (C5:0) , a short-chain acylcarnitine ester, and its critical distinction from its branched-chain isomer, Isovaleryl-L-carnitine . While often conflated in rapid clinical mass spectrometry screening under the umbrella of "C5-carnitine," these two molecules originate from distinct metabolic pathways and exhibit divergent biological effects.

Key Technical Takeaways:

-

n-Valeryl-L-carnitine is a marker of straight-chain (odd-carbon) fatty acid oxidation and a specific biomarker for Glutaric Acidemia Type II (MADD) and ionizing radiation exposure.

-

Isovaleryl-L-carnitine is a downstream metabolite of Leucine catabolism, a hallmark of Isovaleric Acidemia (IVA), and possesses distinct anabolic properties in bone tissue engineering.

-

Differentiation requires chromatographic separation prior to MS/MS analysis, as they share the same parent mass (246.2 Da) and primary daughter ion (85.1 Da).

Chemical & Metabolic Identity

To understand the effects of Valeryl-L-carnitine, one must first map its origin relative to its isomers. The "C5-carnitine" pool in plasma is a composite of three isomers:

-

n-Valeryl-L-carnitine: Straight-chain pentanoyl ester.

-

Isovaleryl-L-carnitine: Branched-chain (3-methylbutyryl) ester.

-

2-Methylbutyryl-L-carnitine: Branched-chain ester (from Isoleucine).

Metabolic Origins Pathway

The following diagram illustrates the divergent synthesis pathways. n-Valeryl-carnitine derives from the beta-oxidation of odd-chain fatty acids (or valproic acid metabolism), whereas Isovaleryl-carnitine derives from amino acid catabolism.

Caption: Divergent metabolic synthesis of C5-carnitine isomers. n-Valeryl forms via lipid oxidation, while Isovaleryl forms via Leucine catabolism.

Analytical Profiling: Separation & Quantification

In drug development and metabolic research, quantifying "C5" without separation renders data ambiguous. The following protocol outlines the standard for distinguishing n-Valeryl from Isovaleryl forms using LC-MS/MS.

Mass Spectrometry Transitions

Both species share the parent ion

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Retention Time (Relative) |

| n-Valeryl-L-carnitine | 246.2 | 85.1 (Carnitine backbone) | 28 | 22 | Late Eluting (Hydrophobic) |

| Isovaleryl-L-carnitine | 246.2 | 85.1 (Carnitine backbone) | 28 | 22 | Early Eluting |

| 2-Methylbutyryl-L-carnitine | 246.2 | 85.1 (Carnitine backbone) | 28 | 22 | Intermediate |

Note: The 85.1 product ion is characteristic of the trimethylammonium-butyrate backbone common to all acylcarnitines.

Chromatographic Separation Protocol

-

Column: Pentafluorophenyl (PFP) or C18 columns with high aqueous stability.

-

Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Isocratic holds are often required to resolve the structural isomers.

-

Validation: Use deuterated internal standards (e.g.,

-Isovalerylcarnitine) to normalize ionization efficiency.

Biological Effects & Clinical Significance

The biological "effects" of Valeryl-L-carnitine depend entirely on which isomer is present.

n-Valeryl-L-carnitine (Straight Chain)

This molecule is primarily a metabolic sentinel rather than a bioactive signaling agent.

-

Biomarker for Glutaric Acidemia Type II (MADD):

-

In Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), electron transfer flavoprotein (ETF) dysfunction prevents the oxidation of various substrates.

-

Effect: Accumulation of straight-chain C5 (Valeryl) alongside C4 (Butyryl) and C8 (Octanoyl) carnitines.

-

Clinical Utility: Elevated n-Valeryl-L-carnitine distinguishes MADD from pure Isovaleric Acidemia (which elevates only Isovaleryl).

-

-

Radiation Exposure Biomarker:

-

Research in non-human primates (Rhesus monkeys) indicates that serum n-Valeryl-L-carnitine levels increase significantly following exposure to ionizing radiation (7–10 Gy).[1]

-

Mechanism: Likely due to radiation-induced perturbation of fatty acid oxidation or mitochondrial membrane damage releasing acylcarnitine stores.

-

-

Odd-Chain Fatty Acid Oxidation:

-

Serves as the transport vehicle for pentanoic acid derivatives entering the mitochondria.

-

Isovaleryl-L-carnitine (Branched Chain)

This isomer exhibits distinct pharmacological bioactivity , particularly in bone metabolism.

-

Osteoblast Anabolism (Bone Health):

-

Effect: Isovaleryl-L-carnitine (Iso-V-LC) significantly enhances osteoblast proliferation and differentiation in vitro.[2]

-

Potency: Studies indicate Iso-V-LC stimulates collagen type I (COLLI) and bone sialoprotein (BSP) expression at concentrations 10-fold lower than L-carnitine alone.[2]

-

Mechanism: It likely modulates the IGF-1 signaling axis, increasing IGFBP-3 (Insulin-like Growth Factor Binding Protein 3) levels, which promotes bone matrix synthesis.

-

-

Detoxification in Isovaleric Acidemia (IVA):

-

In patients with Isovaleryl-CoA Dehydrogenase deficiency, toxic isovaleryl-CoA accumulates.

-

Therapeutic Effect: L-carnitine supplementation conjugates with the isovaleryl group to form Isovaleryl-L-carnitine , which is water-soluble and excreted in urine, effectively detoxifying the mitochondria.

-

Experimental Protocols

Chemical Synthesis of Valeryl-L-carnitine

For research requiring high-purity standards (differentiation from commercial mixes).

-

Reagents: L-carnitine inner salt, Valeryl chloride (pentanoyl chloride), Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve L-carnitine in TFA.

-

Add Valeryl chloride (1.2 equivalents) dropwise at 0°C.

-

Stir at room temperature for 2 hours (monitor via TLC).

-

Precipitate product using cold diethyl ether.

-

Purification: Recrystallize from isopropanol/acetone to remove free fatty acids.

-

Validation: Confirm structure via

H-NMR (look for triplet at

-

Osteoblast Proliferation Assay (Iso-V-LC Model)

-

Cell Line: Human osteoblast-like cells (e.g., MG-63 or primary isolates).

-

Treatment:

-

Control: Basal medium.

-

Experimental: Medium + Isovaleryl-L-carnitine (10

M to 100

-

-

Readout:

-

Proliferation:

-Thymidine incorporation at 24h. -

Differentiation: Alkaline Phosphatase (ALP) activity assay at 7 days.

-

Matrix Synthesis: Western blot for Collagen Type I.

-

References

-

Patano, N. et al. (2008).[3] "L-carnitine and isovaleryl L-carnitine fumarate positively affect human osteoblast proliferation and differentiation in vitro."[2] Calcified Tissue International. Link

-

Miotto, G. et al. (1989).[4] "Inhibitory action of isovaleryl-L-carnitine on proteolysis in perfused rat liver." Biochemical and Biophysical Research Communications. Link

-

Roe, C. R. et al. (1984). "L-carnitine therapy in isovaleric acidemia." Journal of Clinical Investigation. Link

-

Pannala, V. R. et al. (2019). "Metabolic Pathways of Acylcarnitine Synthesis." Metabolites.[5] Link

-

Cayman Chemical. "Valeryl-L-carnitine (chloride) Product Information." Link

-

Schrader, M. et al. (2014). "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues." Journal of Chromatography B. Link

Sources

- 1. Valeryl-L-carnitine (chloride) | CAS 162040-64-4 | Cayman Chemical | Biomol.com [biomol.com]

- 2. L-carnitine and isovaleryl L-carnitine fumarate positively affect human osteoblast proliferation and differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory action of isovaleryl-L-carnitine on proteolysis in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-carnitine therapy in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Valeryl-L-carnitine (C5) Quantification for Radiation Biodosimetry

Executive Summary

Subject: Valeryl-L-carnitine (C5-carnitine) as a high-throughput biomarker for ionizing radiation exposure. Purpose: To provide a rigorous technical framework for the quantification of C5-carnitine in biological matrices (serum/urine) using LC-MS/MS. Context: In mass-casualty radiological incidents, rapid triage is critical. Traditional cytogenetics (dicentric assay) are too slow (days). Metabolomics offers a solution: radiation-induced mitochondrial dysfunction and proteolysis lead to acute perturbations in the acylcarnitine pool. Valeryl-L-carnitine, a short-chain acylcarnitine derived from branched-chain amino acid (BCAA) catabolism and fatty acid oxidation, has emerged as a persistent, dose-dependent biomarker in non-human primate (NHP) models.

Part 1: The Mechanistic Basis

Mitochondrial Dysfunction and BCAA Catabolism

To utilize Valeryl-L-carnitine as a biomarker, one must understand its origin. Unlike long-chain acylcarnitines which are exclusively derived from fatty acids, C5-carnitine lies at the intersection of Fatty Acid

-

Radiation-Induced Proteolysis: Ionizing radiation (IR) triggers immediate cellular damage and oxidative stress (ROS). This forces the cell into a catabolic state, breaking down proteins to mobilize amino acids for repair or energy.

-

The BCAA Connection: Leucine and Isoleucine are degraded into isovaleryl-CoA and

-methylbutyryl-CoA, respectively. Under normal conditions, these enter the TCA cycle. -

The Metabolic Block: Radiation damages mitochondrial membranes and impairs the electron transport chain (ETC). This "back-pressure" inhibits the dehydrogenases responsible for processing these CoA esters.

-

Carnitine Shuttle Ejection: To prevent CoA trapping (which would halt metabolism), the accumulated acyl groups are transferred to L-carnitine by carnitine acyltransferases. This forms Valeryl-L-carnitine (and its isomer Isovalerylcarnitine), which is then exported into the blood and urine.

Pathway Visualization

The following diagram illustrates the cascade from radiation exposure to detectable C5 accumulation.

Figure 1: Mechanistic pathway linking radiation-induced mitochondrial injury to Valeryl-L-carnitine accumulation.

Part 2: Diagnostic Utility & Kinetics

Dose-Response and Temporal Window

Data from NHP models (Rhesus macaques) indicates that C5-carnitine is not just a transient marker but stable enough for delayed triage (24h to 7 days post-exposure).

Table 1: Kinetic Profile of Valeryl-L-carnitine Post-Irradiation

| Parameter | Serum Characteristics | Urine Characteristics | Notes |

| Response Type | Elevation (Accumulation) | Elevation (Excretion) | Serum represents the circulating pool; urine represents clearance. |

| Time Window | 24h - 7 Days | 24h - 7 Days | Persistent elevation allows for delayed sampling. |

| Dose Sensitivity | Linear (1 - 10 Gy range) | Linear (1 - 10 Gy range) | Capable of distinguishing <2 Gy (survivable) from >6 Gy (lethal). |

| Sex Differences | Minimal | Significant | Males often show higher baseline and excretion rates; sex-matched controls are vital. |

| Specificity | High | Moderate | Urine can be confounded by hydration status; normalization to Creatinine is mandatory. |

The Isomer Challenge

Technical Note: "Valeryl-L-carnitine" (C5) often co-elutes with its isomer "Isovalerylcarnitine." In most rapid LC-MS/MS biodosimetry methods, these are quantified as a sum (C5-carnitines). This is acceptable for triage as both are elevated by the same radiation-induced mechanisms (BCAA breakdown).

Part 3: Analytical Methodology (LC-MS/MS)

Experimental Design Philosophy

To ensure Trustworthiness and Self-Validation , this protocol avoids complex derivatization (which introduces variability) and relies on protein precipitation with stable isotope dilution.

Core Principle: The analyte must be measured against a deuterated internal standard (IS) of identical chemical structure (

Workflow Visualization

Figure 2: Analytical workflow for the extraction and quantification of C5-carnitine.

Detailed Protocol

1. Reagents & Standards:

-

Analyte: Valeryl-L-carnitine (C5).

-

Internal Standard (IS):

-Valeryl-L-carnitine (Preferred) or -

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

2. Sample Preparation (Serum):

-

Aliquot 20 µL of serum into a 1.5 mL Eppendorf tube.

-

Add 10 µL of Internal Standard working solution (e.g., 1 µM in MeOH). Crucial: Allow to equilibrate for 5 mins.

-

Add 170 µL of ice-cold Methanol (1:9 ratio) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes (enhances precipitation).

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an autosampler vial. (Optional: Dry down and reconstitute if higher sensitivity is needed, but direct injection is often sufficient for C5).

3. LC-MS/MS Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for carnitines due to their polarity, or a high-strength silica C18 (e.g., Waters HSS T3).

-

Mobile Phase A: 0.1% Formic Acid in Water + 10mM Ammonium Formate.

-

Mobile Phase B: 0.1% Formic Acid in ACN.

-

Gradient: 95% B to 50% B over 5 minutes (HILIC mode).

-

MS Mode: Positive Electrospray Ionization (ESI+).

4. MRM Transitions (Example):

-

Valeryl-L-carnitine:

(Precursor -

IS (

-C5):

Part 4: Validation & Quality Assurance

To maintain Scientific Integrity , the following controls must be embedded in every batch:

-

System Suitability Test (SST): Inject a neat standard before samples to ensure retention time stability (<2% shift) and sensitivity.

-

Quality Controls (QCs): Prepare pooled serum spiked with Low, Medium, and High concentrations of C5. Run these every 10 samples.

-

Matrix Effect Evaluation: Compare the slope of a calibration curve in solvent vs. a calibration curve in matrix (post-extraction spike). If suppression >20%, adjust the extraction or switch to a more matched Internal Standard.

References

-

Pannkuk, E. L., et al. (2015). Metabolomic quantitative analysis of nonhuman primate serum after exposure to ionizing radiation. Radiation Research, 184(1), 12-23. [Link]

-

Laiakis, E. C., et al. (2014). Metabolic dysregulation after total body irradiation in nonhuman primates: long-term effects. Radiation Research, 181(4), 350-361. [Link]

-

Johnson, C. H., et al. (2012). Radiation metabolomics and its potential in biodosimetry. International Journal of Radiation Biology, 88(9), 685-695. [Link]

-

Pannkuk, E. L., et al. (2016). Targeted metabolomics of nonhuman primate serum after exposure to ionizing radiation: potential tools for high-throughput biodosimetry.[1][3] RSC Advances, 6(57), 51192-51202. [Link]

-

Konig, J., et al. (2019). Liquid Chromatography–Mass Spectrometry-Based Metabolomics of Nonhuman Primates after 4 Gy Total Body Radiation Exposure. Journal of Proteome Research, 18(9), 3332–3342. [Link]

Sources

- 1. Targeted Metabolomics of Nonhuman Primate Serum after Exposure to Ionizing Radiation: Potential Tools for High-throughput Biodosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid Chromatography–Mass Spectrometry-Based Metabolomics of Nonhuman Primates after 4 Gy Total Body Radiation Exposure: Global Effects and Targeted Panels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted metabolomics of nonhuman primate serum after exposure to ionizing radiation: potential tools for high-throughput biodosimetry - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Link Between Valeryl-L-carnitine and Inborn Errors of Metabolism: A Technical Guide

Content Type: Technical Whitepaper Audience: Researchers, Clinical Biochemists, Drug Development Professionals Version: 1.0

Executive Summary

In the landscape of Newborn Screening (NBS) and metabolic drug development, "Valeryl-L-carnitine" (C5-carnitine) represents a complex isobaric group rather than a single biomarker. While often collectively flagged as "C5" in high-throughput mass spectrometry, this signal comprises distinct structural isomers—Isovalerylcarnitine , 2-Methylbutyrylcarnitine , Pivaloylcarnitine , and n-Valerylcarnitine —each with radically different clinical implications.

This guide deconstructs the biochemical link between these C5 species and Inborn Errors of Metabolism (IEMs). It provides a rigorous framework for differentiating lethal pathologies (e.g., Isovaleric Acidemia) from benign variants (e.g., 2-MBCD) and iatrogenic artifacts (e.g., antibiotic interference), establishing a self-validating diagnostic and therapeutic protocol.

Biochemical Foundation: The C5 Isobaric Conundrum

To the mass spectrometer operating in Flow Injection Analysis (FIA) mode, all molecules with a mass-to-charge ratio (m/z) of approx. 246 (as butyl esters) or 304 (underivatized) appear identical. However, the "C5" peak is a composite of four distinct acylcarnitines derived from separate origins.

Table 1: Comparative Biochemistry of C5 Acylcarnitine Isomers

| Isomer Name | Biochemical Origin | Associated Disorder (IEM) | Clinical Severity |

| Isovalerylcarnitine | Leucine Catabolism | Isovaleric Acidemia (IVA) | Critical (Neurotoxic, Acidosis) |

| 2-Methylbutyrylcarnitine | Isoleucine Catabolism | 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD) | Variable (Often Benign/Asymptomatic) |

| Pivaloylcarnitine | Exogenous (Pivalate-conjugated antibiotics) | None (Iatrogenic Interference) | False Positive (Carnitine depletion risk) |

| n-Valerylcarnitine | Fatty Acid Oxidation / Standards | MADD / Glutaric Acidemia II (Rarely isolated) | Variable (Usually part of broad profile) |

Pathophysiology and Mechanisms[1]

Isovaleric Acidemia (IVA)

Mechanism: IVA is caused by a deficiency in Isovaleryl-CoA Dehydrogenase (IVD) .[1][2] This enzyme catalyzes the third step of Leucine catabolism.

-

Blockade: Failure to convert Isovaleryl-CoA to 3-Methylcrotonyl-CoA.

-

Accumulation: Toxic Isovaleryl-CoA accumulates in the mitochondria.

-

Carnitine Link: To protect the mitochondrial CoA pool, the cell conjugates the acyl group to carnitine, forming Isovalerylcarnitine . This is exported to the blood (detectable marker) and urine.

-

Toxicity: Unconjugated isovaleric acid is neurotoxic. The formation of the carnitine ester is a detoxification mechanism, but chronic excretion leads to secondary carnitine deficiency .

2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD)

Mechanism: Deficiency in Short/Branched Chain Acyl-CoA Dehydrogenase (SBCAD) .[3]

-

Blockade: Failure to convert 2-Methylbutyryl-CoA (from Isoleucine) to Tiglyl-CoA.

-

Accumulation: 2-Methylbutyrylcarnitine accumulates.

-

Clinical Nuance: Unlike IVA, this condition is frequently asymptomatic in screened populations (e.g., Hmong ethnicity), making the differentiation from IVA critical to avoid unnecessary medical intervention.

The Pivalate Artifact (Drug-Induced False Positive)

Pivalic acid (2,2-dimethylpropionic acid) is used in prodrug antibiotics (e.g., Pivmecillinam, Pivampicillin) to increase oral bioavailability.

-

Metabolism: Upon hydrolysis, pivalate is released. It is not metabolized by human enzymes but is avidly conjugated by Carnitine Acyltransferase .

-

Result: Formation of Pivaloylcarnitine , which is isobaric to Isovalerylcarnitine.

-

Impact: This depletes free carnitine pools (90% excretion) and triggers false-positive NBS results for IVA.

Visualization: Metabolic Pathways & Diagnostic Logic

Diagram 1: The Origin of C5 Isomers

This pathway map illustrates the distinct metabolic origins of the C5 species, highlighting where the enzymatic blocks occur.

Caption: Metabolic origins of C5 acylcarnitines. Red nodes indicate the diagnostic accumulation products detected in blood.

Experimental Protocol: Second-Tier LC-MS/MS Separation

To validate a "C5 High" screening result, researchers must separate the isomers. The following protocol uses Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS.

Methodology Rationale

Standard FIA-MS/MS sums all C5 species. This protocol utilizes a C18 stationary phase to exploit the subtle hydrophobicity differences between the branched (Isovaleryl, Pivaloyl) and straight-chain (n-Valeryl) isomers.

Step-by-Step Workflow

Reagents:

-

Internal Standard: d9-Isovalerylcarnitine (or d9-C5).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation:

-

Extraction: Punch 3mm Dried Blood Spot (DBS) into a 96-well plate.

-

Elution: Add 100 µL Methanol containing Internal Standard. Shake for 20 min at room temperature.

-

Transfer: Transfer supernatant to a clean plate. Evaporate to dryness under N2.

-

Reconstitution: Reconstitute in 50 µL Mobile Phase (80:20 A:B).

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polarity)

-

1-6 min: Linear gradient to 60% B

-

6-8 min: Wash at 98% B

-

-

MRM Transitions (Positive Mode):

-

Precursor: 246.2 m/z (Butyl ester) or 304.2 m/z (Free acid).

-

Product: 85.0 m/z (Characteristic carnitine fragment).

-

Data Interpretation (Retention Time Order):

-

Pivaloylcarnitine: Elutes first (Most polar/compact).

-

2-Methylbutyrylcarnitine: Elutes second.

-

Isovalerylcarnitine: Elutes third.

-

n-Valerylcarnitine: Elutes last (Straight chain = most hydrophobic interaction).

Diagram 2: Diagnostic Algorithm

Caption: Decision tree for differentiating elevated C5 results. Separation prevents false diagnosis of IVA.

Therapeutic Implications & Drug Development

L-Carnitine as a Therapeutic Agent

In IVA and other organic acidemias, L-carnitine is not merely a supplement but a scavenger drug .

-

Mechanism: By conjugating with isovaleryl-CoA, L-carnitine facilitates the export of the toxic acyl group from the mitochondria to the urine (as isovalerylcarnitine).

-